molecular formula C16H16N2O4 B2654848 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2034608-35-8

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2654848
CAS No.: 2034608-35-8
M. Wt: 300.314
InChI Key: APGIQBSFWYBBMQ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, an oxazole ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides . The final step involves coupling the benzofuran and oxazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of microwave-assisted synthesis for faster reaction times and better control over reaction conditions . Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-7-12(18-22-10)16(19)17-9-15(20-2)14-8-11-5-3-4-6-13(11)21-14/h3-8,15H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGIQBSFWYBBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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